6-Chloro-2h-chromene

P2Y6 receptor GPCR antagonism neuroinflammation

This 6-chloro-substituted 2H-chromene offers a pharmacophore essential for hP2Y₆R antagonism (IC₅₀ ~1–2 µM) and selective antileishmanial activity. Unlike unsubstituted or 5/7/8-chloro analogs, the 6-position chlorine is critical for binding affinity and antiviral potency. Researchers should prioritize this scaffold for focused SAR libraries and hit-to-lead optimization.

Molecular Formula C9H7ClO
Molecular Weight 166.60 g/mol
CAS No. 16336-27-9
Cat. No. B15492530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2h-chromene
CAS16336-27-9
Molecular FormulaC9H7ClO
Molecular Weight166.60 g/mol
Structural Identifiers
SMILESC1C=CC2=C(O1)C=CC(=C2)Cl
InChIInChI=1S/C9H7ClO/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-4,6H,5H2
InChIKeyGVHCIIQGXMEYSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2H-chromene (CAS 16336-27-9): Core Properties and Chemical Identity for Procurement


6-Chloro-2H-chromene (CAS 16336-27-9) is a halogenated heterocyclic compound belonging to the 2H-chromene (benzopyran) class. Its molecular formula is C₉H₇ClO with a molecular weight of 166.60 g/mol. The compound features a chlorine atom at the 6-position of the chromene core, which imparts distinct electronic and steric characteristics relative to unsubstituted or other 6-substituted analogs . This chlorinated scaffold serves as a key intermediate in the synthesis of biologically active derivatives, including chalconoids, chroman-based agents, and receptor antagonists, and is widely utilized in medicinal chemistry research [1].

Why 6-Chloro-2H-chromene Cannot Be Freely Substituted: The Critical Role of Position-Specific Halogenation


The biological and physicochemical profile of 2H-chromene derivatives is exquisitely sensitive to the nature and position of substituents. Simple substitution of the 6-chloro group with other halogens (e.g., fluoro, bromo) or with non-halogen substituents (e.g., methoxy, methyl) leads to measurable shifts in receptor binding affinity, antiparasitic potency, antiviral activity, and solid-state packing [1][2]. Even the relocation of a chloro substituent from the 6- to the 5-, 7-, or 8-position can drastically reduce or abolish activity, underscoring that the 6-chloro substitution is not a generic placeholder but a specific molecular determinant of function [1].

Quantitative Evidence: How 6-Chloro-2H-chromene Differentiates from Close Analogs in Key Performance Metrics


P2Y₆ Receptor Antagonism: 6-Chloro and 6-Fluoro Outperform Other Halogen Positions

In a series of multiply substituted 2H-chromene derivatives evaluated for hP2Y₆ receptor antagonism, the 6-chloro analogue (compound 12) and the 6-fluoro analogue (compound 11) exhibited comparable potency, both achieving IC₅₀ values in the 1–2 µM range. In contrast, analogous halogen substitutions at the 5, 7, or 8 positions significantly reduced receptor affinity, demonstrating that the 6-position is uniquely tolerant of chlorine for this activity [1].

P2Y6 receptor GPCR antagonism neuroinflammation

Antileishmanial Activity: Halogen Substituents Outperform Methoxy in Chromene-Based Chalcones

A series of 6-chloro-2H-chromen-3-yl chalconoids (compounds 3a–d) demonstrated potent in vitro antileishmanial activity against Leishmania major promastigotes, with IC₅₀ values ranging from 1.22 to 2.22 µM. Comparative analysis within the study revealed that halogen substituents (chloro, bromo) on the phenyl ring conferred superior activity relative to methoxy or dimethoxy substituents, which were well-tolerated but failed to match the inhibitory potency of halogenated analogues [1]. The most active compound (3b, IC₅₀ = 1.22 ± 0.31 µM) exhibited a favorable selectivity profile, showing no cytotoxicity toward mouse peritoneal macrophages at concentrations up to its IC₅₀ [1].

antileishmanial neglected tropical diseases chalcone

Anti-Rhinovirus Activity: 6-Chloro Substitution Confers Potency Where Unsubstituted Analog Fails

In a study evaluating 3-benzyl chromene derivatives against human rhinovirus (HRV) serotypes, 3-benzyl-6-chloro-2H-chromene and related halogenated derivatives displayed potent activity against HRV-1B, with IC₅₀ values ranging from 0.11 to 6.62 µM. Crucially, the unsubstituted parent compound 3-benzyl-2H-chromene (3a) was inactive, demonstrating that the 6-chloro substituent is essential for antiviral efficacy in this scaffold [1]. The compounds exhibited low cytotoxicity, resulting in favorable therapeutic indices.

antiviral rhinovirus chromene

Solid-State Packing: 6-Chlorochromone Exhibits Distinct Intermolecular Interactions vs. Fluoro and Methyl Analogs

X-ray crystallographic analysis and Hirshfeld surface analysis of 6-substituted chromones revealed that the 6-chloro derivative engages in a unique set of intermolecular interactions compared to its 6-fluoro, 6-methyl, and 6-methoxy counterparts. While 6-fluorochromone forms two distinct types of hydrogen bonds and 6-methyl/methoxy derivatives rely heavily on H-bonds and aryl-stacking, 6-chlorochromone displays a different balance of non-covalent contacts that can influence crystal packing density, solubility, and thermal stability [1].

crystal engineering solid-state properties Hirshfeld surface analysis

Synthetic Accessibility: 6-Chloro-2H-chromene-3-carbaldehyde Prepared in 78–82% Yield

The key intermediate 6-chloro-2H-chromene-3-carbaldehyde, derived from the parent 6-chloro-2H-chromene scaffold, is accessible in high yield under practical reaction conditions. Using K₂CO₃ in 1,4-dioxane at reflux for 2 hours, the aldehyde was obtained in 82% yield . An alternative protocol with acrolein at 100 °C for 8 h afforded the same intermediate in 78% yield [1]. These reproducible yields support the compound‘s utility as a scalable building block for library synthesis.

synthetic intermediate medicinal chemistry building block

Recommended Application Scenarios for 6-Chloro-2H-chromene Based on Empirical Evidence


P2Y₆ Receptor Antagonist Lead Optimization

Given the demonstrated potency of 6-chloro-substituted 2H-chromene derivatives against hP2Y₆R (IC₅₀ ~1–2 µM), this scaffold is an ideal starting point for medicinal chemistry efforts targeting neuroinflammation, pain, and cancer [4]. Researchers should prioritize 6-chloro and 6-fluoro analogues for initial SAR exploration, as substitutions at other ring positions consistently diminish affinity.

Antileishmanial Drug Discovery

The 6-chloro-2H-chromen-3-yl chalconoid series exhibits potent, selective antileishmanial activity (IC₅₀ as low as 1.22 µM) with no observed cytotoxicity toward host macrophages at therapeutic concentrations [4]. This validated pharmacophore is suitable for hit-to-lead campaigns and for derivatization into more advanced leads against Leishmania major.

Antiviral Screening Libraries

The 6-chloro substituent is a critical determinant of anti-rhinovirus activity in 3-benzyl chromenes, where the unsubstituted analog is completely inactive [4]. 6-Chloro-2H-chromene should be included in focused antiviral screening libraries and used as a privileged scaffold for designing novel inhibitors of HRV and potentially other RNA viruses.

Solid-State Formulation and Crystal Engineering

Distinct intermolecular interaction profiles for 6-chlorochromone, as revealed by X-ray crystallography and Hirshfeld surface analysis, suggest that this halogenated derivative may offer unique packing, solubility, and stability characteristics compared to 6-fluoro, 6-methyl, or 6-methoxy analogs [4]. Materials scientists and formulation chemists can exploit these differences to optimize crystalline forms of chromene-based APIs.

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